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Compound of Interest

Compound Name:
3-Methyl-1H-indole-2-

carbaldehyde

Cat. No.: B1296034 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of isomeric compounds is paramount for

unambiguous identification and characterization. This guide provides a detailed comparative

analysis of 3-Methyl-1H-indole-2-carbaldehyde and its structural isomers, supported by

experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

The indole scaffold is a privileged structure in medicinal chemistry, and subtle changes in

substituent patterns can significantly impact biological activity. Therefore, precise analytical

methods to differentiate between isomers are crucial. This guide presents a side-by-side

comparison of spectroscopic data to aid in the rapid and accurate identification of these closely

related molecules.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Methyl-1H-indole-2-
carbaldehyde and a selection of its isomers. These isomers have been chosen to illustrate the

effect of the positional variation of the methyl and carbaldehyde groups on the indole ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound H-1 (NH) Aldehyde-H Aromatic-H Methyl-H Solvent

3-Methyl-1H-

indole-2-

carbaldehyde

~12.1 (br s) 9.93 (s) 8.91-7.09 (m) 2.32 (s) DMSO-d₆[1]

1-Methyl-1H-

indole-3-

carbaldehyde

- 10.01 (s)

8.35 (d), 7.69

(s), 7.50-7.33

(m)

3.90 (s) CDCl₃[2]

2-Methyl-1H-

indole-3-

carbaldehyde

8.79 (s) 10.08 (s)

8.40-8.27

(m), 7.86 (d),

7.49-7.42

(m), 7.39-

7.29 (m)

2.62 (s) CDCl₃[3]

7-Methyl-1H-

indole-3-

carbaldehyde

- - - -
No data

found

5-Iodo-1H-

indole-3-

carbaldehyde

12.27 (s) 9.92 (s)

8.44 (s), 8.29

(d), 7.53 (dd),

7.37 (d)

- DMSO[4]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound C=O
Aromatic/Heter
ocyclic C

Methyl-C Solvent

3-Methyl-1H-

indole-2-

carbaldehyde

-

Data available in

PubChem CID

277260

- -

1-Methyl-1H-

indole-3-

carbaldehyde

184.43

137.90, 125.29,

124.04, 122.94,

122.04, 118.09,

109.87

33.69 CDCl₃[2]

2-Methyl-1H-

indole-3-

carbaldehyde

185.34

136.79, 135.75,

124.39, 123.04,

121.88, 120.55,

118.38, 111.70

- CDCl₃[2]

7-Methyl-1H-

indole-3-

carbaldehyde

- - - No data found

5-Iodo-1H-

indole-3-

carbaldehyde

185.2

138.9, 136.2,

131.6, 129.2,

126.7, 117.2,

115.0, 86.6

- DMSO[4]

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound N-H Stretch C=O Stretch
Aromatic C-H
Stretch

3-Methyl-1H-indole-2-

carbaldehyde
~3161 ~1629 ~3097

1-Methyl-1H-indole-3-

carbaldehyde
- ~1650 ~3100

2-Methyl-1H-indole-3-

carbaldehyde
~3200 ~1640 ~3100

7-Methyl-1H-indole-3-

carbaldehyde
3214 1648 2924

5-Iodo-1H-indole-3-

carbaldehyde
3239 1650 2924, 2804, 2749

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments Ionization Method

3-Methyl-1H-indole-2-

carbaldehyde
159

Data available in

PubChem CID

277260

GC-MS

1-Methyl-1H-indole-3-

carbaldehyde
160 [M+H]⁺ - ESI-MS[2]

2-Methyl-1H-indole-3-

carbaldehyde
146 [M+H]⁺ - ESI-MS[2]

7-Methyl-1H-indole-3-

carbaldehyde
- - -

5-Iodo-1H-indole-3-

carbaldehyde
293.9386 [M+Na]⁺ - HRMS (ESI)[4]

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The

solution must be free of any solid particles to ensure good spectral resolution.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500

MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,

typically operating at 100 MHz or 125 MHz. Due to the lower natural abundance of ¹³C, a

higher sample concentration or longer acquisition time is often required. Chemical shifts are

reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely

ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.[5]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry

(GC-MS) is often used. The sample is injected into a gas chromatograph, where it is

vaporized and separated on a capillary column before entering the mass spectrometer. For

less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a common
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technique where the sample is dissolved in a suitable solvent and infused into the mass

spectrometer.

Ionization (Electron Ionization - EI for GC-MS): In the ion source, molecules are bombarded

with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

[1][6]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized indole derivative.
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Workflow for Spectroscopic Characterization of Indole Isomers
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Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification,

and spectroscopic characterization of indole isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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